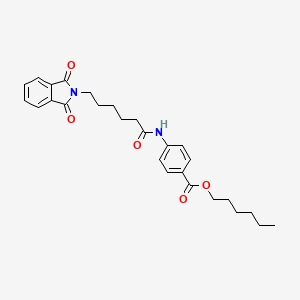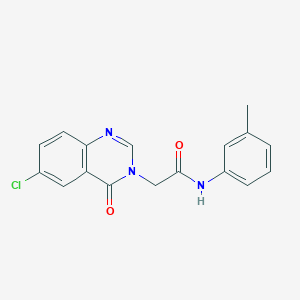
Hexyl 4-((6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)hexanoyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 4-((6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)amino)benzoate is a complex organic compound with the molecular formula C27H32N2O5 This compound is known for its unique structural features, which include a hexyl chain, a benzoate group, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4-((6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)amino)benzoate typically involves multiple steps. One common method includes the reaction of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl chloride with hexylamine to form the intermediate product. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexyl 4-((6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Hexyl 4-((6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of Hexyl 4-((6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)amino)benzoate involves its interaction with specific molecular targets. The isoindole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Hexyl 4-((6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)amino)benzoate can be compared with similar compounds such as:
Ethyl 4-((6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)amino)benzoate: Similar structure but with an ethyl group instead of a hexyl group.
(1,1’-Biphenyl)-4-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate: Contains a biphenyl group instead of a benzoate group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H32N2O5 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
hexyl 4-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]benzoate |
InChI |
InChI=1S/C27H32N2O5/c1-2-3-4-10-19-34-27(33)20-14-16-21(17-15-20)28-24(30)13-6-5-9-18-29-25(31)22-11-7-8-12-23(22)26(29)32/h7-8,11-12,14-17H,2-6,9-10,13,18-19H2,1H3,(H,28,30) |
InChI Key |
NBLMEERNWBJXJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976747.png)
![2-Benzyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11976762.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11976776.png)

![methyl (2E)-2-[4-(benzyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976784.png)



![6-Amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11976809.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976815.png)

![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11976828.png)
![7-(4-Bromophenyl)-2-fluoro-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11976832.png)
